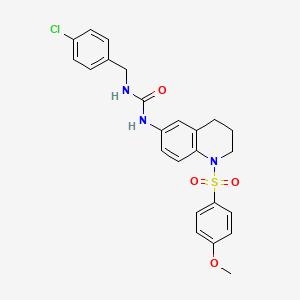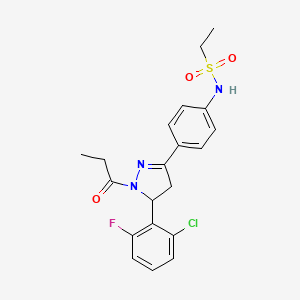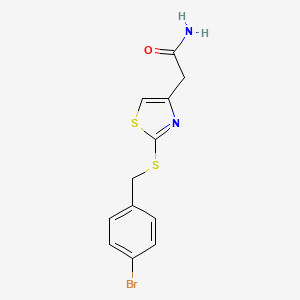
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a thiazole-containing compound known for its diverse biological activities. Thiazoles are a class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms.
Mechanism of Action
Target of Action
The compound 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide is a derivative of thiazole, a heterocyclic compound that exhibits a wide range of biological activities . Thiazoles are known to interact with various targets, including enzymes, receptors, and proteins, to induce their biological effects . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the substituents on the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen . .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . For instance, some thiazole derivatives have been reported to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death . .
Result of Action
The result of action of a compound refers to the molecular and cellular effects induced by its interaction with its targets. Thiazole derivatives are known to exhibit various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant effects . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide typically involves the reaction of 4-bromobenzyl chloride with thioacetamide in the presence of a base, followed by cyclization with a suitable reagent to form the thiazole ring. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: The bromine atom in the 4-bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve solvents like dichloromethane or ethanol and temperatures ranging from 0°C to reflux .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can exhibit different biological activities and properties, making them valuable for further research and development .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It has shown promise as an antimicrobial, antifungal, and anticancer agent in various biological assays.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: This compound has comparable antifungal activity and similar structural features.
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one: Exhibits significant biological activity and shares the thiazole ring structure.
Uniqueness
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)acetamide stands out due to its unique combination of the 4-bromobenzyl group and thiazole ring, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS2/c13-9-3-1-8(2-4-9)6-17-12-15-10(7-18-12)5-11(14)16/h1-4,7H,5-6H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOOMZKOHOWOAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-bromo-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2895572.png)
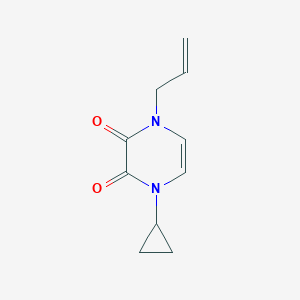
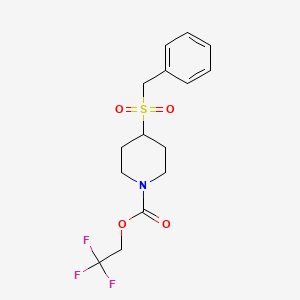
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2895575.png)
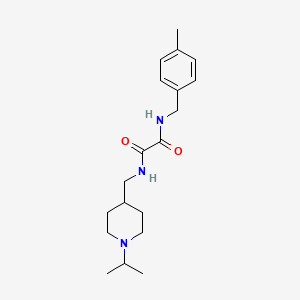
![N'-[(E)-(2-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B2895580.png)
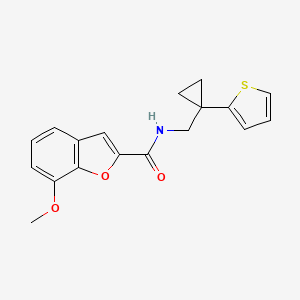
![N,N-dimethyl-4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-sulfonamide](/img/structure/B2895582.png)

![1-methyl-6-(4-methylpiperidin-1-yl)-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2895586.png)

